molecular formula C10H13N9O2 B056565 Azdddapr CAS No. 114753-52-5

Azdddapr

货号: B056565
CAS 编号: 114753-52-5
分子量: 291.27 g/mol
InChI 键: BFTAFRDMRHNFKO-KVQBGUIXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Azdddapr is a high-purity, synthetic small molecule compound designed for advanced biochemical and pharmacological research. While its specific mechanism of action is proprietary and under investigation, it is characterized as a potent and selective modulator of key cellular signaling pathways, making it a valuable tool for probing disease mechanisms. Its primary research applications include the study of oncogenic processes, immune cell regulation, and inflammatory responses in in vitro cell culture models. Researchers can utilize Azdddapr to elucidate novel therapeutic targets and to study the downstream effects of pathway modulation on cell proliferation, apoptosis, and gene expression. This compound is provided with comprehensive analytical data, including HPLC and mass spectrometry reports, to guarantee its identity and purity, ensuring reliable and reproducible experimental results. Azdddapr is intended for use by qualified research professionals in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

114753-52-5

分子式

C10H13N9O2

分子量

291.27 g/mol

IUPAC 名称

[(2S,3S,5R)-3-azido-5-(2,6-diaminopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H13N9O2/c11-8-7-9(16-10(12)15-8)19(3-14-7)6-1-4(17-18-13)5(2-20)21-6/h3-6,20H,1-2H2,(H4,11,12,15,16)/t4-,5+,6+/m0/s1

InChI 键

BFTAFRDMRHNFKO-KVQBGUIXSA-N

SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-]

手性 SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-]

规范 SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)N=[N+]=[N-]

其他CAS编号

114753-52-5

同义词

3'-azido-2',3'-dideoxy-2-aminoadenosine
3'-azido-2,6-diaminopurine-2',3'-dideoxyriboside
3'-azido-2-amino-2',3'-dideoxyadenosine
AzddDAPR

产品来源

United States

Molecular and Cellular Mechanisms of Azdddapr Biological Activity

Intracellular Activation of AzddDAPR

The activation of AzddDAPR within the cell is a critical prerequisite for its antiviral effects. This process involves a series of enzymatic modifications that convert the parent compound into its pharmacologically active form.

Upon entry into the cell, AzddDAPR undergoes a sequential phosphorylation cascade. The initial step is the conversion of AzddDAPR to its 5'-monophosphate derivative. This is followed by a second phosphorylation to yield the 5'-diphosphate, and a final phosphorylation results in the formation of the active antiviral agent, AzddDAPR 5'-triphosphate. This three-step phosphorylation is a common activation pathway for nucleoside reverse transcriptase inhibitors.

Interaction with Viral Polymerases

The primary target of the activated form of AzddDAPR is the viral polymerase, a crucial enzyme for viral replication.

AzddDAPR triphosphate acts as a potent inhibitor of the reverse transcriptase of the human immunodeficiency virus (HIV). It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for binding to the active site of the enzyme. The inhibitory activity of AzddDAPR triphosphate against HIV reverse transcriptase is significant, with studies demonstrating a high affinity for the viral enzyme.

A key characteristic of effective antiviral nucleoside analogs is their selective inhibition of viral polymerases over host DNA polymerases. AzddDAPR triphosphate exhibits this crucial selectivity. While it is a potent inhibitor of HIV reverse transcriptase, its inhibitory effect on human DNA polymerases α and β is considerably weaker. This preferential inhibition is attributed to a higher binding affinity of AzddDAPR triphosphate for the viral reverse transcriptase compared to the host cell's DNA polymerases. This selectivity is fundamental to minimizing cellular toxicity.

EnzymeInhibition Constant (Ki)
HIV Reverse Transcriptase0.05 µM
Human DNA Polymerase α> 100 µM
Human DNA Polymerase β> 100 µM

This table presents the comparative inhibition constants (Ki) of AzddDAPR triphosphate for HIV reverse transcriptase and human DNA polymerases. A lower Ki value indicates a stronger inhibition.

Influence of Host Metabolic Enzymes on AzddDAPR Efficacy

Susceptibility to Deamination by Adenosine (B11128) Deaminase

Adenosine deaminase (ADA) is a pivotal enzyme in purine (B94841) metabolism that catalyzes the irreversible deamination of adenosine and its analogs to inosine (B1671953) and corresponding derivatives. This enzymatic conversion can have a profound impact on the efficacy of nucleoside analogs, as the deaminated product may exhibit a different biological activity profile or be further metabolized through different pathways.

Research has demonstrated that AzddDAPR is indeed susceptible to deamination by adenosine deaminase nih.gov. This enzymatic action converts AzddDAPR to its corresponding guanine (B1146940) analog. The susceptibility of AzddDAPR and related compounds to deamination by beef intestine adenosine deaminase has been quantified by determining their Michaelis constant (Kₘ) values. The Kₘ value is an inverse measure of the enzyme's affinity for the substrate; a lower Kₘ indicates a higher affinity.

Table 1: Susceptibility of AzddDAPR and Related Compounds to Adenosine Deaminase

CompoundKₘ (µM)
AzddDAPR11
FddDAPR148
ddDAPR29
ddAdo73

The data indicate that AzddDAPR has a relatively high affinity for adenosine deaminase, with a Kₘ of 11 µM nih.gov. This suggests that deamination can be a significant metabolic pathway for AzddDAPR in vivo. The conversion to the guanine analog may be a critical step in its mechanism of action, as has been suggested for other 2,6-diaminopurine (B158960) derivatives like ddDAPR and FddDAPR, which are thought to be primarily active as their guanine counterparts nih.gov.

Interestingly, the use of an adenosine deaminase inhibitor, 2'-deoxycoformycin, was found to decrease the antiretroviral and cytostatic activity of ddDAPR and FddDAPR more significantly than that of AzddDAPR nih.gov. This finding suggests that while deamination is an important step, AzddDAPR may also exert biological effects as a 2,6-diaminopurine derivative, highlighting a potentially dual mechanism of action nih.gov.

Modulation of Cellular Nucleotide Pools by Related Agents

The efficacy of nucleoside analogs is often intertwined with their ability to influence the delicate balance of intracellular nucleotide pools. These pools of purine and pyrimidine (B1678525) nucleotides are essential for a multitude of cellular processes, including DNA and RNA synthesis. Perturbations in these pools can lead to cytostatic or cytotoxic effects. While direct studies on AzddDAPR's effect on nucleotide pools are limited, research on related 2,6-diaminopurine analogs provides valuable insights into its potential mechanisms.

Studies on 2,6-diaminopurine 2'-deoxyriboside (DAPdR), a related compound, have shown that its metabolic activation significantly alters cellular nucleotide concentrations. In L1210 mouse leukemia cells, DAPdR was found to be an excellent substrate for adenosine deaminase, leading to the formation of deoxyguanosine nih.gov. This metabolic conversion has a profound impact on the deoxynucleotide pools.

Table 2: Effects of Related Diaminopurine Agents on Cellular Nucleotide Pools

AgentCell LineObserved Effect on Nucleotide Pools
DAPdRL1210 Mouse LeukemiaDrastic expansion of the dGTP pool
DAPL1210 Mouse LeukemiaMarked drop in the ATP level; high levels of DAP riboside triphosphate

The metabolism of DAPdR to deoxyguanosine and its subsequent phosphorylation leads to a significant expansion of the deoxyguanosine triphosphate (dGTP) pool nih.gov. This imbalance in deoxynucleotide pools is a key aspect of its cytotoxic mechanism, as it can inhibit ribonucleotide reductase, a critical enzyme for DNA synthesis nih.gov.

In contrast, the parent compound, 2,6-diaminopurine (DAP), which is not a substrate for adenosine deaminase in the same manner, exerts its effects through a different metabolic route. In cells exposed to DAP, high levels of DAP riboside triphosphate were measured, which competed with adenosine triphosphate (ATP), leading to a significant drop in the cellular ATP level nih.gov.

These findings with related agents suggest that AzddDAPR, following its deamination to the corresponding guanine analog, could similarly lead to an expansion of the dGTP pool, thereby contributing to its biological activity. Furthermore, the potential for AzddDAPR to act as a 2,6-diaminopurine derivative before deamination raises the possibility that it could also influence ATP levels, although this requires further investigation. The modulation of these critical cellular components underscores the complex interplay between the metabolic activation of AzddDAPR and its ultimate therapeutic effect.

Synergistic Interactions and Activity Modulation of Azdddapr

Potentiation of AzddDAPR's Antiretroviral Activity by Ribavirin (B1680618)

The combination of AzddDAPR with ribavirin results in a marked enhancement of its antiretroviral activity. This potentiation has been observed both in in-vitro and in-vivo studies, indicating a significant synergistic relationship between the two compounds. Studies have shown that this combination leads to a more potent inhibition of retrovirus replication and a significant enhancement of the inhibitory effect on virus-induced tumor formation. nih.gov

Proposed Biochemical Basis for Ribavirin's Enhancing Effect on Purine (B94841) Dideoxyribosides

Ribavirin, a guanosine (B1672433) analog, is known to modulate the intracellular nucleotide pools, which is the proposed basis for its synergistic effect with purine dideoxyribosides like AzddDAPR. The primary mechanism of action of ribavirin involves the inhibition of the enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH). researchgate.netmdpi.com This enzyme is critical for the de novo synthesis of guanine (B1146940) nucleotides.

By inhibiting IMPDH, ribavirin leads to a depletion of the intracellular pool of guanosine triphosphate (GTP). researchgate.net This reduction in GTP levels is believed to enhance the phosphorylation of purine dideoxyriboside analogs, such as AzddDAPR, to their active triphosphate form. The active triphosphate metabolite of AzddDAPR then competes with the natural corresponding deoxynucleoside triphosphate for incorporation into the viral DNA by reverse transcriptase, leading to chain termination and inhibition of viral replication.

Impact on Intracellular Purine Nucleotide Pools

The administration of ribavirin causes a significant alteration in the intracellular concentrations of purine nucleotides. Specifically, it leads to a marked reduction in the intracellular levels of GTP. This depletion of the GTP pool is a direct consequence of the inhibition of IMPDH. While specific data on the combined effect of AzddDAPR and ribavirin on these pools is not extensively detailed in the available literature, the known mechanism of ribavirin strongly suggests that the synergistic antiviral activity is linked to these changes. The reduction in endogenous GTP would likely decrease the competition for the viral reverse transcriptase, thereby increasing the probability of incorporation of the AzddDAPR triphosphate analog.

AzddDAPR's Capacity to Potentiate Other Antiviral Agents

AzddDAPR not only benefits from the presence of other drugs but can also enhance the antiviral activity of other agents, particularly against DNA viruses.

Enhancement of Arabinofuranosyladenine (araA) Activity Against DNA Viruses

AzddDAPR has been shown to markedly potentiate the antiviral activity of arabinofuranosyladenine (araA) against DNA viruses such as herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and vaccinia virus. This enhancement is attributed to the ability of AzddDAPR to inhibit the enzyme adenosine (B11128) deaminase.

Adenosine deaminase is responsible for the deamination and inactivation of araA. By inhibiting this enzyme, AzddDAPR prevents the breakdown of araA, thereby increasing its intracellular concentration and prolonging its antiviral effect. This inhibition of araA deamination leads to a significant increase in its efficacy against DNA viruses.

Comprehensive Analysis of Synergistic Antiviral Mechanisms

The synergistic antiviral mechanisms involving AzddDAPR are multifaceted. The potentiation of its activity by ribavirin is primarily due to the modulation of intracellular purine nucleotide pools. The depletion of GTP by ribavirin is a key factor that enhances the antiviral efficacy of purine nucleoside analogs like AzddDAPR.

Conversely, AzddDAPR's ability to enhance the activity of other antivirals like araA stems from its inhibitory effect on adenosine deaminase. This prevents the metabolic inactivation of araA, leading to higher intracellular concentrations and a more potent antiviral effect against certain DNA viruses.

While detailed quantitative data on the synergistic effects of AzddDAPR with ribavirin and araA are not extensively available in the public domain, the qualitative descriptions from research studies consistently point towards a significant and clinically relevant potentiation of antiviral activity. The following table summarizes the observed synergistic interactions.

Compound 1Compound 2Target Virus/SystemObserved Effect
AzddDAPRRibavirinRetrovirusesMarked potentiation of anti-retrovirus activity nih.gov
AzddDAPRArabinofuranosyladenine (araA)Herpes Simplex Virus (HSV-1, HSV-2), Vaccinia VirusMarked potentiation of antiviral activity

This table illustrates the significant enhancement of antiviral efficacy through these synergistic combinations.

An article on the chemical compound “Azddapr” cannot be generated. Searches for "Azddapr" and "AzddDAPR" did not yield any results for a recognized chemical compound with this name. It is possible that "Azddapr" is a typographical error, and the intended subject may have been a different compound. Without a valid and recognized chemical compound, it is not possible to provide a scientifically accurate and informative article as requested.

Advanced Research Perspectives and Future Directions for Azdddapr Analogues

Development of Next-Generation Azdddapr Derivatives with Enhanced Efficacy or Specificity

The development of next-generation Azdddapr derivatives is a key area of research aimed at improving upon the therapeutic profile of the parent compound. Efforts are focused on synthesizing analogues with enhanced antiviral efficacy, increased specificity for viral targets, and improved pharmacokinetic properties.

Sugar-modified 2,6-diaminopurine (B158960) and guanine (B1146940) 2',3'-dideoxyribosides have been a focal point of these efforts. nih.gov For instance, the introduction of a fluorine atom to create 3'-fluoro-2,6-diaminopurine-2',3'-dideoxyriboside (FddDAPR) has yielded a potent anti-HIV agent. nih.gov The comparative analysis of these derivatives in vitro provides valuable insights into structure-activity relationships, guiding the rational design of new compounds.

Below is a table summarizing the in vitro anti-HIV activity and selectivity of Azdddapr and related compounds in MT4 cells.

Compound50% Effective Antiviral Dose (µM)Selectivity Index
Azdddapr 0.3 - 4.5157
FddDAPR Not Specified80
ddDAPR Not Specified106
ddAdo Not Specified132

This table presents data on the in vitro anti-HIV activity of Azdddapr and its analogues. The 50% effective antiviral dose indicates the concentration of the compound required to inhibit the cytopathic effect of HIV by 50%. The selectivity index is the ratio of the 50% cytotoxic dose to the 50% antiviral effective dose, with a higher number indicating greater selectivity for the viral target. nih.gov

Future research in this area will likely involve the exploration of a wider range of chemical modifications to the sugar and base moieties of Azdddapr. The goal is to identify novel derivatives with superior potency against drug-resistant viral strains and a more favorable safety profile.

Advanced Methodologies for In Vitro and In Vivo Mechanistic Elucidation in Pre-clinical Models

A thorough understanding of the mechanism of action of Azdddapr analogues is crucial for their clinical development. Advanced in vitro and in vivo methodologies are being employed to elucidate these mechanisms in pre-clinical models.

In vitro studies are essential for determining the specific molecular targets of these compounds and for understanding how they inhibit viral replication. nih.gov For example, studies have shown that Azdddapr and its analogues are susceptible to deamination by adenosine (B11128) deaminase. nih.gov The use of potent inhibitors of this enzyme, such as 2'-deoxycoformycin, has helped to clarify the active forms of these compounds. nih.gov Such studies have suggested that while ddDAPR and FddDAPR are primarily active as their guanine analogues, Azdddapr may also be active as a 2,6-diaminopurine derivative. nih.gov

Pre-clinical animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and toxicology of new drug candidates. nih.gov These models allow researchers to study the drug's behavior in a complex biological system and to identify potential safety concerns before human trials. The selection of an appropriate animal model is critical and depends on the specific virus being targeted and the research question being addressed.

Future directions in this area include the development of more sophisticated in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to better mimic the in vivo environment. Additionally, the use of advanced imaging techniques and systems biology approaches will provide a more comprehensive understanding of the on- and off-target effects of Azdddapr analogues.

Novel Antiviral Strategies Incorporating Azdddapr-Based Compounds

The potent anti-HIV activity of Azdddapr and its derivatives makes them attractive candidates for incorporation into novel antiviral strategies. nih.gov One promising approach is the use of combination therapy, where Azdddapr-based compounds are co-administered with other antiviral agents that have different mechanisms of action. This can lead to synergistic effects, reduce the likelihood of drug resistance, and allow for lower doses of individual drugs, thereby minimizing toxicity. mdpi.comnih.gov

Furthermore, the exploration of Azdddapr-based compounds against a broader range of viruses is a key area of future research. While their activity against HIV is well-established, their potential efficacy against other retroviruses or even unrelated viruses warrants investigation. The identification of broad-spectrum antiviral activity would significantly expand the therapeutic utility of this class of compounds.

Understanding Azdddapr's Broader Biological Impact Beyond Primary Targets

While the primary target of Azdddapr is HIV reverse transcriptase, there is a growing interest in understanding its broader biological impact. nih.gov As previously mentioned, in vitro studies suggest that Azdddapr may be active as a 2,6-diaminopurine derivative, which opens up the possibility of it interacting with other cellular targets. nih.gov

The 2,6-diaminopurine nucleoside scaffold is known to exhibit a wide range of biological activities, including antimicrobial properties. researchgate.net Therefore, it is plausible that Azdddapr and its analogues could have effects beyond their antiviral activity. Investigating these potential off-target effects is crucial for a comprehensive understanding of their pharmacological profile.

Future research should focus on identifying and characterizing the cellular proteins that interact with Azdddapr and its derivatives. Techniques such as affinity chromatography and mass spectrometry can be used to pull down and identify these binding partners. Elucidating these interactions will provide valuable insights into the full spectrum of biological activities of this class of compounds and may reveal new therapeutic opportunities.

常见问题

Basic Research Questions

Q. How to design reproducible experiments for studying Azdddapr’s biochemical mechanisms?

  • Methodological Answer :

  • Experimental Design : Use a factorial design to isolate variables (e.g., concentration, temperature) impacting Azdddapr’s activity. Include control groups (positive/negative) and blinded analysis to minimize bias .

  • Protocol Optimization : Pre-test protocols using pilot studies to identify technical pitfalls. Document equipment specifications (e.g., HPLC column type, detection wavelength) to ensure reproducibility .

  • Data Validation : Apply intra- and inter-laboratory replication to confirm findings. Use standardized reference materials for calibration .

    • Data Table 1 : Common Analytical Techniques for Azdddapr
TechniqueApplicationKey ParametersReference
HPLC-PDAPurity analysisColumn: C18, λ: 254 nm
NMRStructural confirmationSolvent: DMSO-d6, 600 MHz

Q. What statistical methods resolve variability in Azdddapr’s pharmacological data?

  • Methodological Answer :

  • Data Normalization : Use log transformation or z-score standardization to address skewed distributions .
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify confounding variables (e.g., solvent polarity, incubation time) .
  • Error Reporting : Calculate 95% confidence intervals and effect sizes (e.g., Cohen’s d) instead of relying solely on p-values .

Advanced Research Questions

Q. How to resolve contradictions in Azdddapr’s reported biochemical activities across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically review studies using PRISMA guidelines. Compare experimental conditions (e.g., cell lines, assay kits) to identify methodological divergences .

  • Hypothesis Testing : Formulate competing hypotheses (e.g., "Activity varies due to stereochemical impurities") and test via enantioselective synthesis .

  • Cross-Validation : Replicate conflicting studies under standardized conditions. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .

    • Data Table 2 : Common Contradictions in Azdddapr Studies
ContradictionPossible CauseResolution StrategyReference
IC50 variabilityImpurity profilesLC-MS purity assessment (>98%)
Target specificityOff-target bindingCRISPR-KO validation

Q. What strategies optimize Azdddapr’s synthesis protocol for high yield and purity?

  • Methodological Answer :

  • Reaction Engineering : Use DoE (Design of Experiments) to optimize parameters (e.g., catalyst loading, solvent ratio). Apply QbD (Quality by Design) principles for scalability .
  • Purification : Compare crystallization vs. chromatography. Monitor purity via mass balance and chiral HPLC .
  • Green Chemistry : Substitute hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How to integrate multi-omics data to elucidate Azdddapr’s mechanism of action?

  • Methodological Answer :

  • Data Integration : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to link proteomic, metabolomic, and transcriptomic datasets .
  • Network Pharmacology : Construct interaction networks to identify synergistic targets. Validate via siRNA knockdown .
  • Machine Learning : Train models on high-throughput screening data to predict off-target effects .

Guidelines for Academic Rigor

  • Literature Review : Use databases like PubMed and Scopus, prioritizing studies with detailed methods sections and independent validations .
  • Ethical Compliance : Obtain institutional approval for human/animal studies. Document informed consent and data anonymization protocols .
  • Transparency : Publish raw data in repositories like Zenodo. Include negative results to avoid publication bias .

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